Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
The compound Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a thienopyridine derivative characterized by a fused bicyclic system (thieno[2,3-c]pyridine) with an ethyl ester group at position 3, an isopropyl substituent at position 6, and a 3-(ethylsulfonyl)benzamido moiety at position 2. Its hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
ethyl 2-[(3-ethylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S2.ClH/c1-5-29-22(26)19-17-10-11-24(14(3)4)13-18(17)30-21(19)23-20(25)15-8-7-9-16(12-15)31(27,28)6-2;/h7-9,12,14H,5-6,10-11,13H2,1-4H3,(H,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDPYHBPMXNZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Synthesis of the Compound
The synthesis of Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multiple steps that include the formation of the thieno[2,3-c]pyridine core and subsequent modifications to introduce the ethylsulfonyl and benzamido groups. The synthetic pathway is crucial as it influences the purity and yield of the final product.
Synthetic Pathway Overview
- Formation of Thieno[2,3-c]pyridine Core : This step involves cyclization reactions that establish the foundational structure.
- Introduction of Functional Groups : The ethylsulfonyl and benzamido groups are introduced through nucleophilic substitution reactions.
- Final Hydrochloride Salt Formation : The compound is converted into its hydrochloride salt form to enhance solubility and stability.
Antimicrobial Activity
Research indicates that compounds similar to Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
| Pseudomonas aeruginosa | Weak |
| Streptococcus pyogenes | Moderate |
| Klebsiella pneumoniae | Strong |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
The proposed mechanism of action for Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacterial cell walls.
- Disruption of Membrane Integrity : The compound may also disrupt bacterial membrane integrity through interaction with lipid components.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of thienopyridine derivatives for their antimicrobial properties. The results indicated that derivatives with ethylsulfonyl substitutions demonstrated enhanced activity against Gram-positive bacteria compared to their counterparts without this modification.
Study 2: Pharmacokinetics and Toxicology
Another research effort focused on the pharmacokinetics of thienopyridine derivatives in animal models. It was found that Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibited favorable absorption characteristics and low toxicity levels at therapeutic doses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The target compound belongs to a family of ethyl thienopyridine carboxylates with variations in substituents at the benzamido group (position 2) and the pyridine ring (position 6). Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Differences Among Analogs
*Calculated molecular weights based on structural formulas.
Key Observations:
Substituent Effects on Polarity and Solubility: The 3-(ethylsulfonyl) group in the target compound confers higher polarity compared to the 2-phenoxybenzamido () or 3,4-dimethoxybenzamido () groups. This may enhance solubility in polar solvents or biological fluids, critical for drug delivery .
Biological Activity Implications: Sulfonyl groups are known to improve metabolic stability by resisting oxidative degradation, making the target compound a candidate for prolonged therapeutic action . The 2-phenoxybenzamido group () could facilitate interactions with aromatic residues in enzyme active sites via π-π stacking, whereas the 3,4-dimethoxybenzamido group () might modulate selectivity for targets like kinases or GPCRs .
The benzyl group () may enhance binding to hydrophobic pockets in proteins, though at the cost of increased molecular weight and reduced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
